4-({(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole core, which is often associated with bioactive properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the thiazine and methoxyphenyl groups through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential bioactivity. Studies may focus on its interactions with enzymes, receptors, and other biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be evaluated for its therapeutic potential. Researchers could explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: A similar compound with slight variations in the functional groups.
4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Another related compound with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of 4-({(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H29N5O2S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H29N5O2S/c1-4-7-22-21(27)20-18(14-24-25(20)2)23-13-16-5-6-19(28-3)17(12-16)15-26-8-10-29-11-9-26/h5-6,12-14H,4,7-11,15H2,1-3H3,(H,22,27) |
InChI Key |
MDUQFNGFWHQBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=C(C=C2)OC)CN3CCSCC3 |
Origin of Product |
United States |
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